N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea
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Overview
Description
N,N-Dimethyl-N’-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea typically involves multiple steps. One common method includes the reaction of 4-isothiocyanatobenzaldehyde with dimethylamine, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-N’-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The sulfanylidene group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-[4-(5-thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea
- N,N-Dimethyl-N’-[4-(5-oxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea
Uniqueness
N,N-Dimethyl-N’-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
115948-33-9 |
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Molecular Formula |
C10H12N6OS |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
1,1-dimethyl-3-[4-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]urea |
InChI |
InChI=1S/C10H12N6OS/c1-15(2)9(17)11-7-3-5-8(6-4-7)16-10(18)12-13-14-16/h3-6H,1-2H3,(H,11,17)(H,12,14,18) |
InChI Key |
PUCYKYPETCKXQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)N2C(=S)N=NN2 |
Origin of Product |
United States |
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